Ilomastat
Overview
Description
Ilomastat, also known as GM6001 or Galardin, is a broad-spectrum matrix metalloproteinase inhibitor . This chemotherapy agent is considered to have application in skincare products for its antiaging properties . Ilomastat is a member of the hydroxamic acid class of reversible metallopeptidase inhibitors .
Molecular Structure Analysis
Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . Two commercially available sources of Ilomastat displayed two polymorphic forms of Ilomastat. Analysis of these solid crystalline forms by small molecule X-ray crystallography identified an orthorhombic form with four water molecules present in the unit cell coordinated as a monohydrate and an anhydrous monoclinic form .
Physical And Chemical Properties Analysis
Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . It is recommended to store Ilomastat as a powder at -20°C for 3 years and in solvent at -80°C for 6 months .
Scientific Research Applications
1. Ocular Health and Surgery
Ilomastat, known as GM6001, has been studied for its potential in modulating postoperative scarring in glaucoma filtration surgery. Research indicates that ilomastat can significantly prolong surgical outcomes and reduce scar tissue formation at the surgery site, suggesting its potential in improving the success rates of such surgeries (Wong, Mead, & Khaw, 2003). Additionally, ilomastat has been formulated as an eye drop for antifibrotic therapy, demonstrating potential in preventing scarring in various ocular conditions, including after glaucoma filtration surgery (Mohamed-Ahmed, Lockwood, Li, Bailly, Khaw, & Brocchini, 2017).
2. Radiation Damage Mitigation
Ilomastat has garnered attention for its role in mitigating radiation damage. Studies have shown that ilomastat can promote the recovery of the hematopoietic system in mice exposed to radiation, suggesting its potential in treating radiation injuries (Zhao, Li, Li, Quan, Zhang, & Hu, 2021). Ilomastat's protective effect is evident in the improved survival of mice after total body radiation, hinting at its potential application in radiation therapy (Li, Tan, Huang, Xu, Li, Pan, Zhao, & Hu, 2018).
3. Gastrointestinal Health
Research has explored ilomastat's protective effects against ulcerative colitis in rats. Ilomastat, as an MMP inhibitor, showed improvements in colonic mucosa inflammation, indicating its therapeutic potential in inflammatory bowel diseases (Wang & Wang, 2008).
4. Tissue Mechanics and Fibrosis
Ilomastat has been studied for its impact on mechanical tension in Dupuytren’s disease fibroblasts. The inhibitor effectively reduced the development of tension in these cells, suggesting a potential therapeutic role in conditions involving abnormal tissue contracture (Townley, Cambrey, Khaw, & Grobbelaar, 2009).
5. Cancer Therapy
In the context ofcancer therapy, ilomastat has been examined for its effects on the proliferation and apoptosis of human laryngeal cancer Hep-2 cells. It has been found to inhibit cell proliferation and induce apoptosis in these cells, suggesting its potential as an anti-cancer agent, particularly in laryngeal cancer (Li, 2013).
6. Respiratory Health
Studies on ilomastat have also included its use in respiratory health, particularly in protecting against emphysema in cigarette smoke-treated mice. By inhibiting metalloproteases and reducing tissue degeneration in the lungs, ilomastat shows promise as a treatment for chronic obstructive pulmonary disease (COPD) related to cigarette smoking (Pemberton, Cantwell, Kim, Sundin, Kobayashi, Fink, Shapiro, & Barr, 2005).
7. Cardiovascular Health
In the field of cardiovascular health, ilomastat has been investigated for its cardioprotective properties against ischemia/reperfusion injury. The study showed that ilomastat reduced infarct size when administered before the onset of ischemia or reperfusion, demonstrating its potential in acute cardioprotection (Bencsik, Pálóczi, Kocsis, Pipis, Belecz, Varga, Csonka, Görbe, Csont, & Ferdinandy, 2014).
8. Transdermal Drug Delivery
Ilomastat has been formulated in a microemulsion gel for transdermal topical delivery. This formulation showed higher permeation than normal gel, indicating its potential in the efficient transdermal delivery of ilomastat for various therapeutic applications (Senhao & Dongqin, 2012).
Safety And Hazards
Future Directions
Ilomastat has shown potential in alleviating radiation damage. It has been found that pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . Future research could investigate the mechanistic role of MMPs in stretch-induced nociception .
properties
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046353 | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilomastat | |
CAS RN |
142880-36-2 | |
Record name | Ilomastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilomastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilomastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILOMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.